Molecular Weight Differentiation vs. Unsubstituted 9H-Xanthene-9-carboxamide: 370.4 vs. 225.2 Da
N-(1,3-Dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide possesses a molecular weight of 370.4 g/mol (C22H14N2O4), representing a 145.2 Da increase over the parent unsubstituted 9H-xanthene-9-carboxamide backbone (225.2 Da, C14H11NO2) . This substantial mass increment reflects the covalent incorporation of the 1,3-dioxoisoindoline pharmacophore, which adds two carbonyl groups, a secondary amide, and an aromatic ring system. The increased molecular weight places this compound in the typical range for CRBN ligand warheads used in PROTAC design (thalidomide: 258.2 Da; lenalidomide: 259.3 Da; pomalidomide: 273.2 Da), while the xanthene component contributes additional rigidity and potential fluorescence [1]. No quantitative solubility, LogP, or melting point data for this specific compound were identified in the public domain.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 370.4 g/mol (C22H14N2O4) |
| Comparator Or Baseline | 9H-xanthene-9-carboxamide: 225.2 g/mol (C14H11NO2) |
| Quantified Difference | +145.2 Da (+64.5% increase) |
| Conditions | Calculated from molecular formula; no experimental conditions applicable |
Why This Matters
For procurement decisions, molecular weight directly impacts downstream synthetic strategy—this compound is ~65% heavier than the parent xanthene scaffold, which affects molar equivalents in coupling reactions, shipping costs per mole, and final PROTAC molecular weight compliance with desirable drug-like property ranges.
- [1] Bricelj A, Steinebach C, Kuchta R, Gütschow M, Sosič I. E3 Ligase Ligands in PROTAC Design: From Thalidomide to Novel Cereblon Binders. ChemMedChem. 2021;16(15):2303-2323. (Contextual framework for CRBN ligand molecular weight ranges.) View Source
